Methyl 3-(ethylthio)-4-formylbenzoate

Description

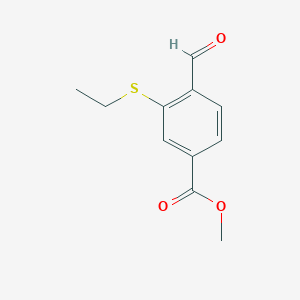

Methyl 3-(ethylthio)-4-formylbenzoate is a benzoic acid derivative featuring a methyl ester group, a formyl substituent at the para position (C4), and an ethylthio (-S-CH₂CH₃) group at the meta position (C3). The compound’s structure combines electron-withdrawing (formyl) and electron-donating (ethylthio) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C11H12O3S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

methyl 3-ethylsulfanyl-4-formylbenzoate |

InChI |

InChI=1S/C11H12O3S/c1-3-15-10-6-8(11(13)14-2)4-5-9(10)7-12/h4-7H,3H2,1-2H3 |

InChI Key |

DOWOZDKKHXMGLK-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=C(C=CC(=C1)C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(ethylthio)-4-formylbenzoate typically involves the esterification of 3-(ethylthio)-4-formylbenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

3-(ethylthio)-4-formylbenzoic acid+methanolsulfuric acidMethyl 3-(ethylthio)-4-formylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylthio)-4-formylbenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products Formed

Oxidation: 3-(ethylthio)-4-carboxybenzoic acid.

Reduction: Methyl 3-(ethylthio)-4-hydroxymethylbenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(ethylthio)-4-formylbenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.

Industry: Used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Methyl 3-(ethylthio)-4-formylbenzoate exerts its effects depends on its interaction with molecular targets. The formyl group can form hydrogen bonds with biological macromolecules, while the ethylthio group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Positional Isomers: Methyl 3-formylbenzoate vs. Methyl 4-formylbenzoate

- Methyl 3-formylbenzoate (CAS 52178-50-4) and Methyl 4-formylbenzoate (CAS 1571-08-0) are positional isomers differing in the formyl group’s placement. Melting Points: Methyl 3-formylbenzoate melts at 48–55°C, while Methyl 4-formylbenzoate has a higher melting point (60–63°C), reflecting differences in crystal packing due to substituent positioning . Reactivity: The para-formyl group in Methyl 4-formylbenzoate is more electronically activated for electrophilic substitution compared to the meta isomer. The addition of an ethylthio group in Methyl 3-(ethylthio)-4-formylbenzoate likely enhances solubility in nonpolar solvents due to increased lipophilicity .

Ethylthio-Containing Benzoates

- I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate): Shares a thioether (-S-) linkage but incorporates a phenethylthio group and an isoxazole ring.

Formyl-Substituted Benzoates

- 2-Ethoxy-4-formylphenyl 3-methylbenzoate (CAS 443647-58-3): Features a formyl group at C4 and an ethoxy group at C2.

Pesticide-Related Benzoates

- Triflusulfuron methyl ester and metsulfuron methyl ester: These agrochemicals contain sulfonylurea and triazine moieties, contrasting with the target compound’s simpler substituents. Functional Groups: The sulfonylurea group in pesticides enables herbicidal activity via acetolactate synthase inhibition, whereas the ethylthio and formyl groups in this compound suggest utility in non-agrochemical applications, such as pharmaceuticals .

Hydroxy/Alkoxy-Substituted Benzoates

- Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate : Contains hydroxy and cyclopropoxy groups, which increase hydrophilicity compared to the target compound.

Data Table: Key Properties of Selected Compounds

*Calculated for C₁₁H₁₂O₃S.

†Estimated based on formula.

Research Findings and Implications

- Reactivity : The para-formyl group is highly reactive toward nucleophiles (e.g., amines, hydrazines), enabling applications in Schiff base formation or heterocycle synthesis. The ethylthio group may stabilize radicals or coordinate metals in catalytic systems .

- Limitations : Lack of direct biological data for the target compound necessitates caution in extrapolating activity from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.